CID 191555
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the PubChem Compound Identifier (CID) 191555 is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of CID 191555 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of cationic lipid-based liposomes for the delivery of RNA . The reaction conditions are carefully controlled to ensure the stability and efficacy of the compound.
Industrial Production Methods: Industrial production methods for this compound are designed to scale up the synthesis process while maintaining the quality and purity of the compound. These methods often involve advanced techniques such as microwave-assisted acid digestion and hot plate digestion for sample preparation .
Analyse Chemischer Reaktionen
Types of Reactions: CID 191555 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include acids, bases, and other catalytic agents. The reaction conditions are optimized to achieve the desired products with high yield and purity.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques such as electrospray ionization mass spectrometry to elucidate their structures .
Wissenschaftliche Forschungsanwendungen
CID 191555 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its potential role in cellular processes and molecular interactions. In medicine, this compound is explored for its therapeutic potential, particularly in the delivery of RNA-based treatments . In industry, the compound is utilized in the development of new materials and technologies.
Wirkmechanismus
The mechanism of action of CID 191555 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction is crucial for understanding the compound’s biological and therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 191555 include other cationic lipid-based liposomes and RNA delivery systems. These compounds share similar structural features and functional properties.
Uniqueness: What sets this compound apart from other similar compounds is its unique chemical structure and the specific synthetic routes used for its preparation.
Conclusion
This compound is a compound of significant interest in the scientific community due to its unique properties and wide range of applications
Eigenschaften
CAS-Nummer |
60398-18-7 |
---|---|
Molekularformel |
C18H22O3 |
Molekulargewicht |
286.4 g/mol |
InChI |
InChI=1S/C18H22O3/c1-18-11-10-14-13(15(18)7-9-17(18)21)5-3-2-4-12(19)6-8-16(14)20/h3-4,13-15H,5-11H2,1H3 |
InChI-Schlüssel |
TVSJVIZRKSYPGW-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CC=C=CC(=O)CCC3=O |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CC=C=CC(=O)CCC3=O |
Synonyme |
(4R)-5,10-secoestra-4,5-diene-3,10,17-trione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.